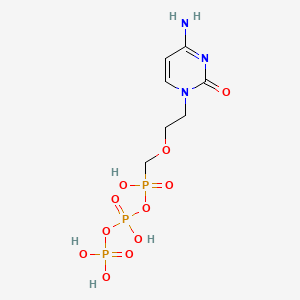
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to cytosine, one of the four main bases found in DNA and RNA. Its unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine typically involves the phosphorylation of cytosine derivatives. The process begins with the protection of the amino group of cytosine, followed by the introduction of the diphosphorylphosphonylmethoxyethyl group through a series of phosphorylation reactions. Common reagents used in these reactions include phosphoryl chloride and triethylamine, under conditions that ensure the selective phosphorylation of the desired sites.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of advanced analytical techniques ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl groups, where nucleophiles such as hydroxide ions replace the existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Hydroxide ions, in a basic medium.
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, which can be further analyzed for their biological activity and stability.
科学的研究の応用
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of enzyme-substrate interactions.
Medicine: Explored for its potential antiviral and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry.
作用機序
The mechanism of action of N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.
類似化合物との比較
Similar Compounds
Cytosine: The parent compound, which is a natural nucleobase found in DNA and RNA.
5-Fluorocytosine: A fluorinated analog used as an antifungal agent.
Cytarabine: A nucleoside analog used in chemotherapy for the treatment of leukemia.
Uniqueness
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine is unique due to its diphosphorylphosphonylmethoxyethyl group, which enhances its stability and allows for specific interactions with biological targets. This structural modification distinguishes it from other cytosine analogs and contributes to its potential therapeutic applications.
特性
CAS番号 |
130029-17-3 |
|---|---|
分子式 |
C7H14N3O11P3 |
分子量 |
409.12 g/mol |
IUPAC名 |
2-(4-amino-2-oxopyrimidin-1-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C7H14N3O11P3/c8-6-1-2-10(7(11)9-6)3-4-19-5-22(12,13)20-24(17,18)21-23(14,15)16/h1-2H,3-5H2,(H,12,13)(H,17,18)(H2,8,9,11)(H2,14,15,16) |
InChIキー |
JFPUKSSBXHKJCE-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)N=C1N)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






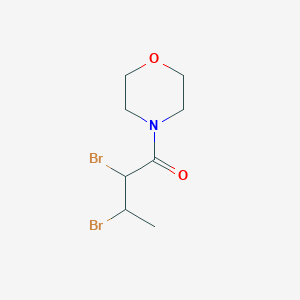
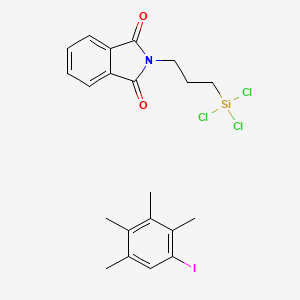
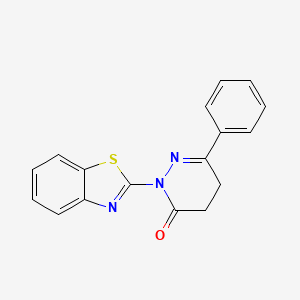
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)


![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
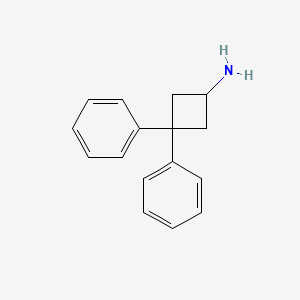
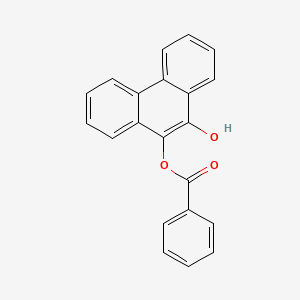
![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
